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Compound of Interest

Compound Name:
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methylcyclopentyl)methanol

Cat. No.: B13183305 Get Quote

Part 1: Executive Summary & Strategic Value
((2-Amino-5-methylcyclopentyl)methanol) (CAS: 1375472-08-4) represents a high-value

"privileged scaffold" in modern medicinal chemistry. Unlike flexible aliphatic amino alcohols, this

cyclopentane-based building block offers conformational restriction, a critical strategy for

improving the binding affinity and metabolic stability of drug candidates.

Core Applications
Peptidomimetics: Acts as a rigid isostere for Leucine or Isoleucine, locking peptide

backbones into specific secondary structures (e.g.,

-turns).

Fragment-Based Drug Discovery (FBDD): Serves as a chiral core for kinase inhibitors,

replacing the ribose moiety in nucleoside analogues or functioning as a hydrophobic spacer

in GPCR ligands.

Organocatalysis: The 1,2-amino alcohol motif is a precursor for chiral ligands used in

asymmetric synthesis.

Part 2: Chemical Profile & Stereochemistry
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The utility of this building block dictates a rigorous understanding of its stereochemistry. The

relative orientation of the Amino (-NH

), Methyl (-CH

), and Hydroxymethyl (-CH

OH) groups defines its biological topology.

Property Specification

IUPAC Name (2-Amino-5-methylcyclopentyl)methanol

Molecular Formula

C

H

NO

Molecular Weight 129.20 g/mol

Chiral Centers 3 (C1, C2, C5)

Key Isomers
(1R,2R,5R) - All-cis (common target for compact

folding)(1R,2S,5R) - Trans-amino/alcohol

pKa (Conjugate Acid) ~9.5 (Amine)

Solubility High in MeOH, DMSO, DCM; Moderate in Water

Structural Visualization
The following diagram illustrates the stereochemical relationships and potential derivatization

vectors.
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Caption: Functional decomposition of the (2-Amino-5-methylcyclopentyl)methanol scaffold.

Part 3: Synthesis & Preparation Protocols[2]
While commercially available, custom stereoisomers often require de novo synthesis. The

following protocol is adapted from the Parallel Kinetic Resolution methodology established by

Davies et al. (2003), optimized for the 5-methyl variant.

Protocol A: Synthesis via Kinetic Resolution
Objective: Isolate enantiopure (1R,2S,5R)-2-amino-5-methylcyclopentylmethanol.

Step 1: Substrate Preparation
Start Material: Methyl (RS)-5-methylcyclopent-1-enecarboxylate.

Reagent: Lithium amide chiral base (e.g., lithium (S)-N-benzyl-N-(alpha-

methylbenzyl)amide).

Reaction: Conjugate addition of the chiral amine sets the C2 and C1 stereochemistry.

Step 2: Reduction to Alcohol
Reagents: LiAlH

(Lithium Aluminum Hydride), THF. Procedure:

Dissolve the amino-ester intermediate (1.0 eq) in anhydrous THF under N

.

Cool to 0°C.

Add LiAlH

(2.5 eq) dropwise (Caution: Exothermic).

Reflux for 4 hours.
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Quench: Fieser workup (

mL H

O,

mL 15% NaOH,

mL H

O).

Purification: Flash chromatography (DCM/MeOH/NH

90:9:1).

Protocol B: Protection Strategy (Self-Validating)
Before using this building block in complex synthesis, orthogonal protection is required.

Workflow:

N-Protection: Boc-anhydride, Et

N, DCM

Yields N-Boc intermediate.

Validation: Check TLC (ninhydrin stain). Free amine stains purple/red; N-Boc is UV active but

ninhydrin negative (or faint).

O-Protection (Optional): TBDMS-Cl, Imidazole

Yields N-Boc, O-TBS species.

Part 4: Application Protocols
Application 1: Peptidomimetic Scaffold (The "Proline-
Mimic" Approach)
This molecule is ideal for creating
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-turn mimetics by replacing an amino acid residue.

Rationale: The 5-methyl group mimics the side chain of Alanine or Valine, while the ring

constrains the

and

torsion angles.

Detailed Protocol:

Activation: Dissolve N-Boc-(2-amino-5-methylcyclopentyl)methanol (1.0 eq) in DCM.

Oxidation (to Aldehyde): Add Dess-Martin Periodinane (1.2 eq). Stir 2h at RT.

Checkpoint: Monitor disappearance of alcohol by TLC.

Reductive Amination:

Add Peptide Fragment A (R-NH

, 1.0 eq) and NaBH(OAc)

(1.5 eq).

Stir 12h.

Deprotection: Treat with TFA/DCM (1:1) to expose the cyclopentyl amine.

Coupling: React with Peptide Fragment B (R-COOH) using HATU/DIPEA.

Result: A peptide backbone containing a rigid cyclopentane core, restricting conformational

freedom and enhancing proteolytic stability.

Application 2: Kinase Inhibitor Core (Mitsunobu
Coupling)
Many kinase inhibitors utilize a ribose-mimetic scaffold. This molecule provides a carbocyclic

alternative (preventing glycosidic cleavage).
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Protocol:

Reagents: Triphenylphosphine (PPh

, 1.5 eq), DIAD (1.5 eq), Purine/Pyrimidine heterocycle (1.0 eq).

Solvent: Anhydrous THF.

Procedure:

Mix PPh

and the Heterocycle in THF.

Add (2-Amino-5-methylcyclopentyl)methanol (N-protected) dropwise.

Cool to 0°C.

Add DIAD dropwise over 20 mins.

Warm to RT and stir 16h.

Mechanism: The alcohol oxygen activates PPh

, followed by S

2 displacement by the heterocycle nitrogen.

Note: This inverts the stereochemistry at the C1 position.

Part 5: Experimental Workflow Visualization
The following diagram outlines the decision tree for utilizing this scaffold in drug discovery.
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Caption: Strategic workflow for incorporating the scaffold into peptide or small molecule

libraries.

Part 6: Physicochemical Data Summary
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Parameter Value/Observation Relevance

LogP (Calc) 0.8 - 1.2
Ideal for oral bioavailability

(Lipinski compliant).

H-Bond Donors
2 (NH

, OH)
Critical for active site binding.

H-Bond Acceptors 2

Rotatable Bonds
1 (C1-CH

OH)

Highly rigid core; reduces

entropic penalty upon binding.

TPSA ~46 Å Good membrane permeability

(CNS penetration potential).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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